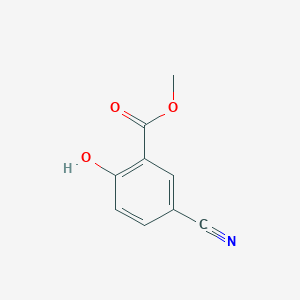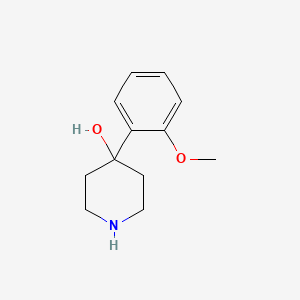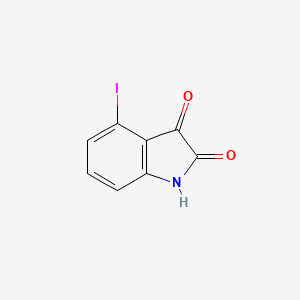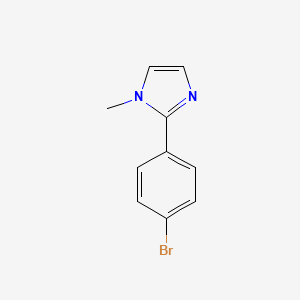
4-クロロ-6,7-ジメトキシキナゾリン-2-アミン
概要
説明
4-Chloro-6,7-dimethoxyquinazolin-2-amine, also known as 2-Chloro-6,7-dimethoxy-4-quinazolinamine, is a chemical compound with the molecular formula C10H10ClN3O2 . It belongs to the quinazoline family of compounds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI stringInChI=1S/C10H10ClN3O2/c1-15-7-3-5-6 (4-8 (7)16-2)13-10 (11)14-9 (5)12/h3-4H,1-2H3, (H2,12,13,14) . The molecular weight is 239.66 g/mol . Physical And Chemical Properties Analysis
This compound is a yellow solid with a melting point of 210-212°C. It is slightly soluble in water, but soluble in DMSO, ethanol, and other organic solvents.科学的研究の応用
植物成長におけるオーキシン阻害
4-クロロ-6,7-ジメトキシキナゾリン-2-アミン: は、トウモロコシの芽生えにおけるオーキシン阻害物質として同定されています 。この化合物は、植物の成長と発達において重要な役割を果たすオーキシンなど、植物成長ホルモンの調節を研究するために使用できます。オーキシンを阻害することで、研究者はこのホルモンが植物の形態に与える影響とその経路を探ることができます。
癌細胞株に対する抗増殖活性
この化合物は、新規抗増殖剤の設計と合成において可能性を示しています 。PC-3、MGC-803、HGC-27、A549、H1975など、さまざまなヒト癌細胞株に対する有効性を評価しました。細胞増殖を阻害する能力により、この化合物は新しい癌治療薬を開発するための貴重な候補となります。
腫瘍細胞におけるアポトーシス誘導
さらに、4-クロロ-6,7-ジメトキシキナゾリン-2-アミン誘導体は、腫瘍細胞においてアポトーシスを誘導することが明らかになっています 。このプログラム細胞死のプロセスは、多くの抗癌戦略の標的であり、この化合物がアポトーシスを誘導する役割は、癌治療の大きな進歩につながる可能性があります。
G1期における細胞周期停止
同じ誘導体は、癌細胞においてG1期で細胞周期停止を引き起こすことも示されています 。この停止により、細胞は複製されなくなり、腫瘍の増殖が抑制されます。細胞周期を理解し操作することは、癌研究の重要な側面であり、この化合物は有望な探索経路を提供します。
癌細胞におけるコロニー形成と遊走の阻害
4-クロロ-6,7-ジメトキシキナゾリン-2-アミンから誘導された化合物は、癌細胞のコロニー形成と遊走を有意に阻害することが示されています 。これらの特性は、癌が体の別の部位に拡がる転移を阻止するために重要であり、この化合物は、攻撃的な癌の形態を抑制するための潜在的な薬剤となります。
創薬
4-クロロ-6,7-ジメトキシキナゾリン-2-アミンは、その多様な薬理学的活性により、創薬のための有望な足場です。その修飾可能な構造により、抗腫瘍薬から抗ウイルス薬まで、潜在的な治療用途を持つさまざまな誘導体の作成が可能になります。
材料科学への応用
4-クロロ-6,7-ジメトキシキナゾリン-2-アミンの化学的特性により、材料科学の研究に適しています。その分子構造は、耐久性向上や導電率向上など、特定の所望の特性を持つ新規材料の合成に利用できます。
生物学的研究
この化合物の多様な生物活性により、幅広い生物学的研究で使用できます。研究者は、さまざまな生物学的経路とシステムに対するその影響を調査し、細胞プロセスと潜在的な治療標的のより深い理解に貢献できます。
作用機序
Target of Action
The primary target of 4-Chloro-6,7-dimethoxyquinazolin-2-amine is the alpha 1-adrenoceptor . Alpha 1-adrenoceptors are a type of protein found in various parts of the body, including the heart, blood vessels, and central nervous system. They play a crucial role in regulating the contraction of smooth muscles and secretion of certain hormones.
Mode of Action
4-Chloro-6,7-dimethoxyquinazolin-2-amine interacts with its target, the alpha 1-adrenoceptor, by binding to it with high affinity . This interaction can lead to changes in the receptor’s function, potentially altering the regulation of smooth muscle contraction and hormone secretion.
Result of Action
The molecular and cellular effects of 4-Chloro-6,7-dimethoxyquinazolin-2-amine’s action are likely related to its interaction with alpha 1-adrenoceptors. By binding to these receptors, the compound could affect smooth muscle contraction and hormone secretion, potentially leading to changes in blood pressure regulation and neurotransmitter release .
Safety and Hazards
生化学分析
Biochemical Properties
4-Chloro-6,7-dimethoxyquinazolin-2-amine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind to certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This binding can inhibit or activate the kinase activity, thereby influencing various signaling pathways. Additionally, 4-Chloro-6,7-dimethoxyquinazolin-2-amine interacts with proteins involved in DNA repair mechanisms, potentially affecting the cell’s ability to maintain genomic stability .
Cellular Effects
The effects of 4-Chloro-6,7-dimethoxyquinazolin-2-amine on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting key signaling pathways. It can also affect cell proliferation by altering gene expression and cellular metabolism. For instance, 4-Chloro-6,7-dimethoxyquinazolin-2-amine may downregulate genes involved in cell cycle progression, leading to cell cycle arrest .
Molecular Mechanism
At the molecular level, 4-Chloro-6,7-dimethoxyquinazolin-2-amine exerts its effects through several mechanisms. It binds to the active site of kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition can disrupt signaling pathways that are crucial for cell survival and proliferation. Additionally, 4-Chloro-6,7-dimethoxyquinazolin-2-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6,7-dimethoxyquinazolin-2-amine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 4-Chloro-6,7-dimethoxyquinazolin-2-amine remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4-Chloro-6,7-dimethoxyquinazolin-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant inhibition of tumor growth and induction of apoptosis. At very high doses, 4-Chloro-6,7-dimethoxyquinazolin-2-amine may exhibit toxic effects, including damage to normal tissues and organs. It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects .
Metabolic Pathways
4-Chloro-6,7-dimethoxyquinazolin-2-amine is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites may have different biological activities and can contribute to the overall effects of the compound. Additionally, 4-Chloro-6,7-dimethoxyquinazolin-2-amine can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Chloro-6,7-dimethoxyquinazolin-2-amine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and may bind to intracellular proteins that facilitate its localization to specific cellular compartments. The distribution of 4-Chloro-6,7-dimethoxyquinazolin-2-amine within tissues can influence its efficacy and toxicity, as certain tissues may accumulate higher concentrations of the compound .
Subcellular Localization
The subcellular localization of 4-Chloro-6,7-dimethoxyquinazolin-2-amine is crucial for its activity and function. This compound can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of 4-Chloro-6,7-dimethoxyquinazolin-2-amine within these organelles can affect its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
4-chloro-6,7-dimethoxyquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRYMDFNFDJALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444075 | |
| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221698-39-1 | |
| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)



